molecular formula C20H19IN4OS B2368059 (4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251702-85-8

(4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B2368059
CAS No.: 1251702-85-8
M. Wt: 490.36
InChI Key: CHOOQRRKSYCYQK-UHFFFAOYSA-N
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Description

The compound (4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a structurally complex small molecule featuring a 1,8-naphthyridine core substituted with a 4-iodophenylamino group at position 4, a methyl group at position 7, and a thiomorpholino methanone moiety at position 2. The thiomorpholino group, a sulfur-containing morpholine analog, may enhance solubility and metabolic stability compared to oxygenated morpholine derivatives.

Properties

IUPAC Name

[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOOQRRKSYCYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, often referred to by its chemical structure, is a derivative of 1,8-naphthyridine known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}IN4_4OS
  • Molecular Weight : 458.3 g/mol
  • CAS Number : 1251693-37-4

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities including anti-tubercular, anti-bacterial, anti-inflammatory, and anti-cancer properties. The specific compound has shown promising results in various studies.

1. Anti-Tubercular Activity

Recent studies have highlighted the efficacy of naphthyridine derivatives against Mycobacterium tuberculosis (Mtb). For instance:

  • A study reported that certain 1,8-naphthyridine derivatives demonstrated significant anti-tubercular activity with minimal inhibitory concentrations (MICs) ranging from 0.19 to 6.25 µg/mL against Mtb H37Rv strains .
  • The compound's structural features may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

2. Anti-Bacterial Properties

The compound has been evaluated for its anti-bacterial effects against various strains:

  • Compounds similar to this compound have shown broad-spectrum antibacterial activity. The presence of the thiomorpholino group is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell walls .

3. Anti-Cancer Potential

Naphthyridine derivatives have been investigated for their anti-cancer properties:

  • In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle proteins and activation of caspases .
  • Specific derivatives have been shown to inhibit tumor growth in xenograft models, indicating potential for further development as anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The thiomorpholino moiety enhances the ability of the compound to penetrate cell membranes, increasing its bioavailability and effectiveness.

Case Studies

Several studies have documented the biological effects of similar compounds:

StudyFindingsReference
Badawneh et al.Reported a derivative with 96% inhibition against Mtb H37Rv
Murugesan et al.Identified compounds with MIC values as low as 0.19 µM against MDR-TB
Muwaffag et al.Demonstrated significant anti-tubercular activity with MICs at 6.25 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylamino Group

The compound 4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone () shares the same naphthyridine-thiomorpholino scaffold but replaces iodine with an isopropyl group. Key differences include:

  • Electronic Effects : The electron-withdrawing iodine atom increases polarity and may enhance halogen bonding, whereas the isopropyl group contributes steric bulk and lipophilicity.
  • Biological Implications : Iodine’s heavy atom properties could facilitate crystallographic studies (e.g., via SHELX software for structure determination; ) or serve as a radioisotope carrier. The isopropyl analog may exhibit improved membrane permeability due to increased hydrophobicity .

Core Structure Analogues

Diphenylamine Derivatives ():

  • Tofenamic Acid and thyroid hormones (e.g., thyroxine ) share diphenylamine-like scaffolds. While tofenamic acid is a NSAID, the iodine in thyroxine highlights the role of halogens in endocrine targeting. The target compound’s 4-iodophenyl group may similarly exploit halogen-mediated interactions in biological systems.
  • Structural Divergence : The naphthyridine core introduces nitrogen atoms, enabling hydrogen bonding and π-stacking interactions distinct from simpler diphenylamine systems .

Naphthalene Derivatives ():

  • Compounds such as 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol feature naphthalene rings but lack the nitrogen-rich naphthyridine core.

Thiomorpholino vs. Other Amine Substituents

  • Thiomorpholino vs.
  • Piperidine/Pyrrolidine Comparisons: Thiomorpholino’s larger ring size and sulfur atom may confer unique conformational flexibility and solubility profiles compared to smaller, saturated amines.

Comparative Data Table

Property/Compound Target Compound 4-Isopropylphenyl Analog Diphenylamine (Tofenamic Acid) Naphthalene Derivative ()
Core Structure 1,8-Naphthyridine 1,8-Naphthyridine Diphenylamine Naphthalene
Key Substituent 4-Iodophenyl 4-Isopropylphenyl Chlorophenyl (Tofenamic Acid) Thiophen-2-yl
Halogen Presence Iodine None Chlorine (Tofenamic Acid) None
Solubility (Predicted) Moderate Low Low (Hydrophobic NSAID) Variable (Depends on substituents)
Metabolic Stability High (Sulfur) Moderate Low (Ester hydrolysis) Moderate
Potential Applications Kinase inhibition, Imaging Lipophilic targets Anti-inflammatory CNS-targeting agents

Research Implications and Gaps

  • Activity Profiling : Comparative studies with isopropyl and halogenated analogs (e.g., chlorine, bromine) could elucidate substituent effects on target binding.
  • Thiomorpholino Optimization: Investigations into sulfur’s impact on pharmacokinetics (e.g., CYP450 interactions) are needed to validate predicted metabolic advantages.

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